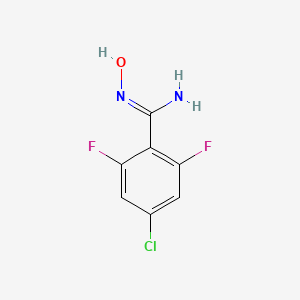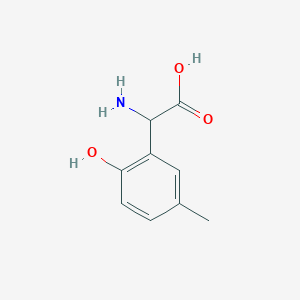
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylacetic acid, featuring an amino group and a hydroxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-oxo-5-methylphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-hydroxy-5-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-hydroxyphenyl)acetic acid
- 2-Amino-2-(2-methoxyphenyl)acetic acid
- 2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is unique due to the presence of both hydroxy and methyl groups on the aromatic ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. The methyl group can also affect the compound’s solubility and stability, which are important factors in its applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-7(11)6(4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |
Clave InChI |
NKAYJTUDLILJNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





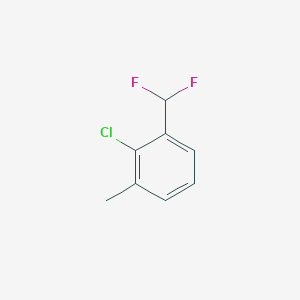
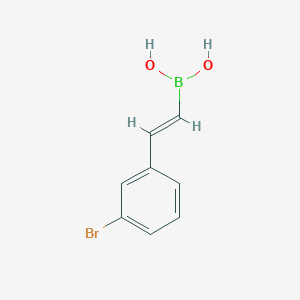
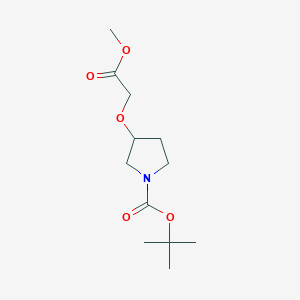
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)

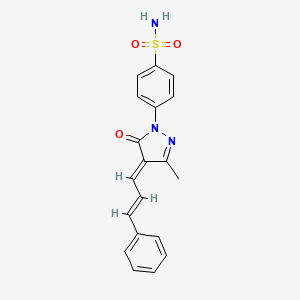


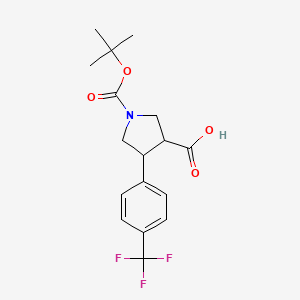
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
